An In-Depth Technical Guide to 4-oxo-4-(1H-pyrrol-2-yl)butanoic Acid: Properties, Synthesis, and Characterization
An In-Depth Technical Guide to 4-oxo-4-(1H-pyrrol-2-yl)butanoic Acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxo-4-(1H-pyrrol-2-yl)butanoic acid, a bifunctional molecule incorporating both a pyrrole ring and a keto-acid moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrole nucleus is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The presence of the keto and carboxylic acid functionalities provides reactive handles for further chemical modifications, making it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid, detailed methodologies for its synthesis and characterization, and an exploration of its potential applications in the field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid is not extensively reported in publicly accessible literature, we can infer and estimate certain properties based on its structure and data from analogous compounds.
General Information
| Property | Value | Source |
| CAS Number | 71739-65-6 | [6] |
| Molecular Formula | C₈H₉NO₃ | [6] |
| Molecular Weight | 167.16 g/mol | [6] |
| IUPAC Name | 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid | [7] |
Physical Properties
| Property | Value (Predicted/Estimated) | Justification/Reference |
| Melting Point | 118-121 °C | Based on the structurally similar compound 4-Oxo-4-(2-thienyl)butyric acid.[8] |
| Boiling Point | Decomposes before boiling | Keto-acids are known to be thermally unstable and prone to decarboxylation upon heating.[9] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water; insoluble in nonpolar organic solvents (e.g., hexane). | The presence of a carboxylic acid and a ketone group suggests polarity, while the pyrrole ring and carbon chain contribute to some organic character. |
| pKa | ~4-5 | The carboxylic acid proton is expected to have a pKa in the typical range for aliphatic carboxylic acids. The pyrrole N-H is very weakly acidic. |
Synthesis of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid
The most plausible and widely employed method for the synthesis of 2-acylpyrroles is the Friedel-Crafts acylation.[10][11] In the case of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid, this would involve the reaction of pyrrole with succinic anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme
Caption: Friedel-Crafts acylation of pyrrole with succinic anhydride.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions of pyrroles.[12] Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve the best yield and purity.
Materials:
-
Pyrrole (freshly distilled)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or nitrobenzene
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.
-
Addition of Acylating Agent: Dissolve succinic anhydride (1.0 equivalent) in anhydrous carbon disulfide and add it dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).
-
Addition of Pyrrole: After the addition of succinic anhydride is complete, add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous carbon disulfide dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition of pyrrole, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted succinic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.
Spectroscopic Characterization
The structural elucidation of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the methylene protons of the butanoic acid chain, and the acidic proton of the carboxylic acid.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Pyrrole N-H | 11.0 - 12.0 | br s | 1H |
| Pyrrole H-5 | ~7.0 | dd | 1H |
| Pyrrole H-3 | ~6.8 | dd | 1H |
| Pyrrole H-4 | ~6.2 | dd | 1H |
| -CH₂- (adjacent to C=O) | ~3.2 | t | 2H |
| -CH₂- (adjacent to COOH) | ~2.8 | t | 2H |
| COOH | > 12.0 | br s | 1H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (ketone) | ~195 |
| COOH | ~175 |
| Pyrrole C-2 | ~135 |
| Pyrrole C-5 | ~125 |
| Pyrrole C-3 | ~115 |
| Pyrrole C-4 | ~110 |
| -CH₂- (adjacent to C=O) | ~35 |
| -CH₂- (adjacent to COOH) | ~30 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |
| O-H (carboxylic acid) | 3300-2500 | Broad |
| N-H (pyrrole) | ~3300 | Medium, sharp |
| C-H (aromatic/aliphatic) | 3100-2850 | Medium |
| C=O (ketone) | ~1680 | Strong |
| C=O (carboxylic acid) | ~1710 | Strong |
| C=C (pyrrole ring) | ~1550, 1470 | Medium |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 167. The fragmentation pattern would be expected to involve cleavage adjacent to the carbonyl groups and loss of small neutral molecules.
Expected Fragmentation Pathways:
Caption: Predicted mass spectrometry fragmentation of the target compound.
Chemical Reactivity and Stability
The chemical reactivity of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid is dictated by its three main functional components: the pyrrole ring, the ketone, and the carboxylic acid.
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system susceptible to electrophilic substitution, primarily at the C5 position, as the C2 position is substituted. The N-H proton is weakly acidic and can be deprotonated with a strong base.
-
Ketone: The ketone carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. The adjacent methylene protons are acidic and can be deprotonated to form an enolate.
-
Carboxylic Acid: The carboxylic acid functionality can be converted to a variety of derivatives, including esters, amides, and acid chlorides. It can also be reduced to a primary alcohol.
Stability Considerations:
Keto-acids, particularly β-keto acids, are known to be susceptible to decarboxylation upon heating.[9] While 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid is a γ-keto acid and thus more stable, prolonged heating or harsh acidic/basic conditions should be avoided to prevent potential degradation. The pyrrole ring can be sensitive to strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.
Potential Applications in Drug Development
The unique structural features of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid make it an attractive starting material for the synthesis of novel therapeutic agents. The pyrrole core is a privileged scaffold in medicinal chemistry, and the keto-acid side chain provides a handle for introducing diversity and modulating pharmacokinetic properties.[1][4]
Potential therapeutic areas for derivatives of this compound could include:
-
Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety and an aromatic ring system.
-
Anticancer agents: The pyrrole ring is found in several anticancer drugs, and the keto-acid functionality could be used to target specific enzymes or receptors involved in cancer progression.
-
Antimicrobial agents: Pyrrole derivatives have a long history of use as antimicrobial agents.[5]
Conclusion
4-oxo-4-(1H-pyrrol-2-yl)butanoic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and a discussion of its characterization and potential applications. As research into novel pyrrole-based therapeutics continues to expand, a thorough understanding of such fundamental molecules is essential for the advancement of drug discovery.
References
- Bellur, E., & Langer, P. (2006). Recent developments in the chemistry of pyrroles. Synlett, 2006(12), 1835-1854.
- Daidone, G., Maggio, B., & Schillaci, D. (1990).
- Mohamed, M. S., Kamel, M. M., & Fathallah, O. A. (2011). Synthesis and anti-inflammatory activity of some new pyrrole and pyrrolo[2,3-d]pyrimidine derivatives. European journal of medicinal chemistry, 46(9), 3986-3993.
-
MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
- Schumacher, D. P., & Hall, S. S. (1982). Tandem alkylation-reduction of 2-acylpyrroles. Convenient one-pot syntheses of 2-benzylpyrroles. The Journal of Organic Chemistry, 47(23), 4623-4626.
-
Universidade do Minho. (n.d.). Recent developments in the chemistry of 2-thienylpyrroles: synthesis, reactivity and applications. Retrieved from [Link]
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole under Friedel-Crafts conditions.
- S. S. Hall and S. E. Farahat, J. Heterocycl. Chem., 1987, 24, 1205-1213.
- D. P. Schumacher and S. S. Hall, J. Org. Chem., 1982, 47, 4623-4626.
- R. A. Jones, in Comprehensive Organic Chemistry II, eds. A. R. Katritzky, C. W. Rees and E. F. V. Scriven, Pergamon, Oxford, 2nd edn, 1996, vol. 4, ch. 4.06, pp. 201-312.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
ACS Publications. (2012). A Practical Preparation of Highly Versatile N-Acylpyrroles from 2,4,4-Trimethoxybutan-1-amine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Retrieved from [Link]
-
Karaganda Industrial University. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts .... Retrieved from [Link]
-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LookChem. (n.d.). 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid. Retrieved from [Link]
Sources
- 1. raijmr.com [raijmr.com]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - ProQuest [proquest.com]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | C8H13NO3 | CID 853808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Oxo-4-(2-thienyl)butyric acid 97 4653-08-1 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
